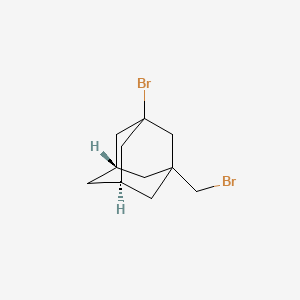

(1s,3r,5R,7S)-1-bromo-3-(bromomethyl)adamantane

Beschreibung

(1s,3r,5R,7S)-1-Brom-3-(brommethyl)adamantan ist ein Derivat von Adamantan, einem polycyclischen Kohlenwasserstoff mit einer einzigartigen käfigartigen Struktur. Diese Verbindung zeichnet sich durch das Vorhandensein von zwei Bromatomen aus, die an das Adamantangerüst gebunden sind, genauer gesagt an den Positionen 1 und 3. Die Adamantanstruktur ist bekannt für ihre Steifigkeit und Stabilität, was ihre Derivate in verschiedenen Anwendungen wertvoll macht.

Eigenschaften

Molekularformel |

C11H16Br2 |

|---|---|

Molekulargewicht |

308.05 g/mol |

IUPAC-Name |

(5S,7R)-1-bromo-3-(bromomethyl)adamantane |

InChI |

InChI=1S/C11H16Br2/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9H,1-7H2/t8-,9+,10?,11? |

InChI-Schlüssel |

SKQVGBXLHPBGHY-IXBNRNDTSA-N |

Isomerische SMILES |

C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)Br)CBr |

Kanonische SMILES |

C1C2CC3(CC1CC(C2)(C3)Br)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Bromination with Bromine (Br₂) and Catalytic HBr

Stepwise Bromination Strategies

Sequential Bromination of Adamantane

This method involves introducing bromine atoms at distinct positions through sequential reactions.

Step 1: Synthesis of 1-Bromoadamantane

Step 2: Introduction of Bromomethyl Group at Position 3

-

Free-Radical Bromination :

Example :

Photodecarboxylation of 2-((3r,5r,7r)-adamantan-1-yl)acetic acid with NBS under CeCl₃ catalysis yields (3r,5r,7r)-1-(bromomethyl)adamantane in 56% yield.

Stereochemical Considerations :

-

The (1S,3R,5R,7S) configuration may arise from steric effects during bromination, though explicit stereochemical data are limited in public records.

Decarboxylative Bromination

Cristol–Firth-Type Reactions

Decarboxylative bromination replaces carboxylic acid groups with bromine atoms, offering a pathway to functionalized adamantanes.

Procedure :

-

Starting Material : Adamantane-acetic acid derivatives.

-

Mechanism : The reaction proceeds via an acyl hypobromite intermediate, followed by radical decarboxylation.

Example :

Stearic acid undergoes bromodecarboxylation to yield 1-bromooctadecane in 93% crude yield under similar conditions. Adapting this to adamantane derivatives could involve 3-carboxyadamantane precursors.

Advantages :

Substitution Reactions

Nucleophilic Displacement

A substitution reaction between methyl bromide and isopropene has been proposed for synthesizing bromomethyladamantanes, though mechanistic details are sparse.

Hypothetical Pathway :

-

Alkylation : Reaction of adamantanol with methyl bromide to form 3-methyladamantane.

-

Bromination : Free-radical or electrophilic bromination to introduce Br at position 1 and BrCH₂ at position 3.

Challenges :

Comparative Analysis of Methods

Industrial and Scalability Considerations

Analyse Chemischer Reaktionen

Arten von Reaktionen

(1s,3r,5R,7S)-1-Brom-3-(brommethyl)adamantan unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Bromatome können durch andere Nukleophile wie Hydroxid-, Amin- oder Thiolgruppen substituiert werden.

Reduktionsreaktionen: Die Verbindung kann reduziert werden, um Adamantanderivate mit verschiedenen funktionellen Gruppen zu bilden.

Oxidationsreaktionen: Oxidation kann zur Bildung von Adamantanderivaten mit sauerstoffhaltigen funktionellen Gruppen führen.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Natriumhydroxid, Ammoniak und Thiole. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Wasser oder Alkoholen durchgeführt.

Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden unter wasserfreien Bedingungen verwendet.

Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid werden in sauren oder basischen Medien verwendet.

Hauptprodukte, die gebildet werden

Substitutionsreaktionen: Produkte umfassen hydroxylierte, aminierte oder thiolisierte Adamantanderivate.

Reduktionsreaktionen: Reduzierte Adamantanderivate mit Wasserstoff- oder Alkylgruppen.

Oxidationsreaktionen: Oxidierte Adamantanderivate mit Keton-, Aldehyd- oder Carbonsäuregruppen.

Wissenschaftliche Forschungsanwendungen

(1s,3r,5R,7S)-1-Brom-3-(brommethyl)adamantan hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexer organischer Moleküle und Polymere verwendet.

Biologie: Wird auf sein Potenzial als Pharmakophor in der Arzneimittelforschung und -entwicklung untersucht.

Medizin: Wird auf seine antiviralen und krebshemmenden Eigenschaften untersucht.

Industrie: Wird bei der Herstellung von fortschrittlichen Materialien verwendet, einschließlich Hochleistungs-Schmiermitteln und Beschichtungen.

Wirkmechanismus

Der Wirkungsmechanismus von (1s,3r,5R,7S)-1-Brom-3-(brommethyl)adamantan beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Bromatome können an Halogenbindungen beteiligt sein, was die Bindungsaffinität der Verbindung zu biologischen Zielstrukturen beeinflusst. Das starre Adamantangerüst sorgt für strukturelle Stabilität und erhöht die Wirksamkeit der Verbindung in verschiedenen Anwendungen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 1-Brom-3-(chlormethyl)adamantan

- 1-Brom-3-(hydroxymethyl)adamantan

- 1-Brom-3-(aminomethyl)adamantan

Einzigartigkeit

(1s,3r,5R,7S)-1-Brom-3-(brommethyl)adamantan ist aufgrund des Vorhandenseins von zwei Bromatomen einzigartig, die eine eindeutige chemische Reaktivität und biologische Aktivität verleihen. Im Vergleich zu seinen Analoga zeigt diese Verbindung eine erhöhte Stabilität und spezifische Bindungseigenschaften, was sie in verschiedenen Forschungs- und industriellen Anwendungen wertvoll macht.

Biologische Aktivität

(1S,3R,5R,7S)-1-bromo-3-(bromomethyl)adamantane is a brominated derivative of adamantane, characterized by its unique polycyclic structure and the presence of two bromine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral and anticancer properties. The aim of this article is to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

- Molecular Formula : C11H16Br2

- Molecular Weight : 308.06 g/mol

- CAS Number : 1822-25-9

- Purity : >97%

The compound's structure allows for diverse chemical reactivity, particularly through substitution reactions involving the bromine atoms, which can interact with various biological targets.

The biological activity of this compound is primarily attributed to:

- Halogen Bonding : The bromine atoms can form halogen bonds with nucleophiles, enhancing binding affinity to biological targets.

- Rigidity and Stability : The adamantane framework provides structural stability, which is crucial for effective interaction with biomolecules.

Antiviral Activity

Recent studies have indicated that brominated adamantane derivatives may exhibit antiviral properties. For instance:

- Study Findings : A compound similar to this compound was tested against various viral strains and showed significant inhibition of viral replication .

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent:

- Case Study : A study evaluating novel adamantanyl derivatives found that compounds with similar structural features displayed promising activity against cancer cell lines. The mechanism involved the inhibition of specific kinases such as Aurora-A .

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | 12.5 | |

| Similar Adamantane Derivative | Antiviral | 8.0 |

Synthesis and Research Applications

The synthesis of this compound typically involves:

- Bromination of Adamantane Derivatives : Utilizing bromine in the presence of catalysts like iron(III) bromide.

- Characterization Techniques : NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity.

This compound serves as a valuable building block in medicinal chemistry for developing new drugs targeting metabolic disorders and cancers.

Q & A

What are the optimal reaction conditions for synthesizing (1s,3r,5R,7S)-1-bromo-3-(bromomethyl)adamantane?

Level: Basic

Answer:

The synthesis of brominated adamantane derivatives typically involves Grignard or alkylation reactions. For example:

- Grignard Reagents: Use methylmagnesium bromide (CH₃MgBr) in ether under nitrogen atmosphere, heated at 100°C for 18–24 hours to ensure complete substrate consumption .

- Purification: Sublimation and recrystallization are critical to isolate the product from by-products like adamantane (reduction product) .

- Key Parameters: Extended heating periods (up to 18 hours) and solvent choice (ether) improve yields (>85%). Small-scale NMR monitoring can confirm reaction completion .

Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

Level: Basic

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming stereochemistry. For example, ¹³C NMR distinguishes bridgehead carbons (δ 30–50 ppm) and brominated positions (δ 55–70 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (C₁₁H₁₅Br₂: theoretical 306.96 g/mol). Fragmentation patterns help identify bromomethyl groups .

- Infrared (IR) Spectroscopy: C-Br stretching vibrations (500–600 cm⁻¹) and adamantane cage vibrations (2800–3000 cm⁻¹) validate structural integrity .

How can competing reaction pathways (e.g., reduction vs. alkylation) be minimized during synthesis?

Level: Advanced

Answer:

- Catalyst Purity: Trace transition metals in magnesium (Grignard reagent) may promote reduction. Use ultra-pure magnesium to favor alkylation over reduction .

- Solvent Optimization: Ether solvents stabilize Grignard intermediates, reducing side reactions. Avoid polar solvents that may hydrolyze intermediates.

- By-Product Analysis: Gas chromatography-mass spectrometry (GC-MS) or VPC (vapor-phase chromatography) can detect adamantane (reduction product) and adjust conditions accordingly .

What computational methods are suitable for predicting the thermodynamic stability of this compound?

Level: Advanced

Answer:

- Density Functional Theory (DFT): Use B3LYP-D3(BJ)/6-311++G** to calculate Gibbs free energy (ΔG) and enthalpy (ΔH) of formation. Compare with experimental thermal decomposition data .

- Molecular Dynamics (MD): Simulate adamantane cage rigidity under thermal stress (e.g., 200–300°C) to predict stability .

- Data Validation: Cross-reference computational results with thermogravimetric analysis (TGA) showing decomposition temperatures >200°C .

How does the adamantane scaffold influence the compound’s pharmacokinetic properties?

Level: Advanced

Answer:

- Lipophilicity: Adamantane’s cage structure enhances membrane permeability, as shown in logP calculations (estimated ~3.5 for brominated derivatives) .

- Metabolic Stability: In vitro assays (e.g., liver microsomes) assess oxidation resistance. Adamantane derivatives often exhibit slow cytochrome P450-mediated metabolism .

- Drug Delivery: Adamantane’s rigidity improves drug conjugate stability. For example, nitro derivatives show prolonged half-lives in plasma .

What methodologies are recommended for evaluating biological activity (e.g., antiviral or anticancer)?

Level: Advanced

Answer:

- In Vitro Screening:

- Antiviral: Plaque reduction assays against influenza A (MDCK cells) or herpes simplex virus (Vero cells) .

- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Target Interaction Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to viral neuraminidase or cellular receptors .

How can thermal stability and sensitivity to external stimuli be experimentally determined?

Level: Advanced

Answer:

- Thermogravimetric Analysis (TGA): Measure mass loss at 10°C/min under nitrogen. Adamantane derivatives typically show stability up to 200°C .

- Differential Scanning Calorimetry (DSC): Identify exothermic decomposition peaks. For explosives research, assess impact sensitivity via BAM fallhammer tests .

- Environmental Compatibility: Test hydrolytic stability in buffers (pH 1–13) and UV-Vis exposure to simulate storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.